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molecular formula C10H10FN B2796890 2-Fluoro-4-pent-1-ynylpyridine CAS No. 681262-23-7

2-Fluoro-4-pent-1-ynylpyridine

Cat. No. B2796890
M. Wt: 163.195
InChI Key: DCLRQVZHKMPYNG-UHFFFAOYSA-N
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Patent
US07153863B2

Procedure details

To a cold (0° C.) solution of 2-fluoro-4-iodopyridine (1.0 g, 4.5 mmol) in tetrahydrofuran (15 mL) was added copper (I) iodide (86 mg, 0.45 mmol), dichlorobistriphenylphosphine palladium (II) (157 mg, 0.22 mmol), and triethylamine (1.8 mL, 13.4 mmol). Pentyne (0.88 mL, 8.9 mmol) was added dropwise to the reaction mixture and the resultant solution was stirred at 0° C. for 30 minutes and then at room temperature for 18 hours. Water and ether were added and the layers separated. The organic layer was washed with brine. The aqueous layer was extracted with ether and the combined organics were dried over magnesium sulfate. Filtration and concentration followed flash chromatography on silica gel (5:1 hexane-ether) provided 2-fluoro-4-pent-1-ynylpyridine (670 mg, 92%) as a clear oil. 1H NMR (CDCl3) δ 8.11 (d, 1H), 7.11 (d, 1H), 6.88 (s, 1H), 2.41 (t, 2H), 1.63 (m, 2H), 1.04 (t,3H),; 19F NMR (CDCl3) δ −68.68; MS m/z 164 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
dichlorobistriphenylphosphine palladium (II)
Quantity
157 mg
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
86 mg
Type
catalyst
Reaction Step One
Quantity
0.88 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6](I)[CH:5]=[CH:4][N:3]=1.C(N(CC)CC)C.[CH:16]#[C:17][CH2:18][CH2:19][CH3:20].O>O1CCCC1.[Cu]I.CCOCC>[F:1][C:2]1[CH:7]=[C:6]([C:16]#[C:17][CH2:18][CH2:19][CH3:20])[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=NC=CC(=C1)I
Name
dichlorobistriphenylphosphine palladium (II)
Quantity
157 mg
Type
reactant
Smiles
Name
Quantity
1.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Name
copper (I) iodide
Quantity
86 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
0.88 mL
Type
reactant
Smiles
C#CCCC
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers separated
WASH
Type
WASH
Details
The organic layer was washed with brine
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration and concentration

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC1=NC=CC(=C1)C#CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 670 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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